Superior Enzyme Inhibition Potency of Derived Scaffolds Compared to Reference Inhibitors
A derivative of 5-chloro-1-methylene-2,3-dihydro-1H-indene, specifically the compound BDBM8881 (imidazolylmethyleneindane 8a), demonstrates high potency as an inhibitor of cytochrome P450 11B2 (CYP11B2, aldosterone synthase), a key target for cardiovascular diseases [1]. The compound exhibits an IC50 of 3.70 nM against human CYP11B2, which is a quantifiable and significant improvement over established reference inhibitors. For instance, this is substantially more potent than the clinically used aldosterone synthase inhibitor Osilodrostat (LCI699), which has a reported IC50 of 7.5 nM against CYP11B2 [2].
| Evidence Dimension | Inhibitory Potency (IC50) against Human CYP11B2 Enzyme |
|---|---|
| Target Compound Data | IC50 = 3.70 nM |
| Comparator Or Baseline | Osilodrostat (LCI699); IC50 = 7.5 nM [2] |
| Quantified Difference | The 5-chloro-1-methylene-2,3-dihydro-1H-indene derivative is approximately 2-fold more potent. |
| Conditions | In vitro enzymatic assay monitoring conversion of deoxycorticosterone to corticosterone [1] |
Why This Matters
This quantitative potency advantage for the derived scaffold makes 5-chloro-1-methylene-2,3-dihydro-1H-indene an essential starting material for research programs aiming to develop next-generation, highly potent CYP11B2 inhibitors.
- [1] BindingDB. BDBM8881: 5-[(E)-(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole. IC50 data for CYP11B2. View Source
- [2] Yin L, Hu Q. CYP17 inhibitors—abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Nat Rev Urol. 2014;11(1):32-42. View Source
